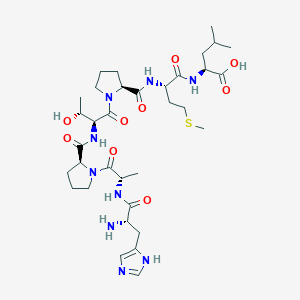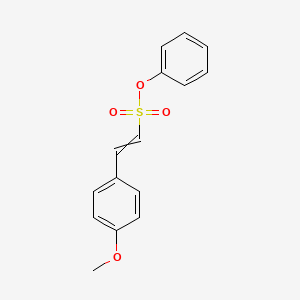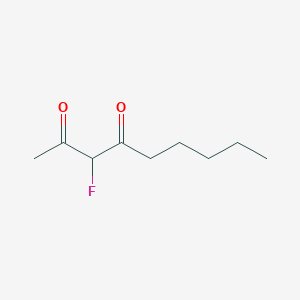
3-Chlorohex-3-ene-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorohex-3-ene-1,6-diamine is an organic compound with the molecular formula C₆H₁₃ClN₂ It is characterized by the presence of a chloro group and two amine groups attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorohex-3-ene-1,6-diamine can be achieved through several methods. One common approach involves the reaction of 3-chlorohex-3-ene with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Chlorohex-3-ene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
3-Chlorohex-3-ene-1,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-Chlorohex-3-ene-1,6-diamine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- 3-Chlorohex-2-ene-1,6-diamine
- 3-Chlorohexane-1,6-diamine
- 3-Chlorohex-3-ene-1,5-diamine
Uniqueness
3-Chlorohex-3-ene-1,6-diamine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and research.
特性
CAS番号 |
918872-01-2 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC名 |
3-chlorohex-3-ene-1,6-diamine |
InChI |
InChI=1S/C6H13ClN2/c7-6(3-5-9)2-1-4-8/h2H,1,3-5,8-9H2 |
InChIキー |
MULHIANZVINGKP-UHFFFAOYSA-N |
正規SMILES |
C(CN)C=C(CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)

![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)

